Antiviral Potency and Therapeutic Index: 4-Tert-butyl-3-methoxyphenol vs. TBHQ in Influenza A Inhibition
In a head-to-head structure-activity relationship (SAR) study, 3-tert-butyl-4-methoxyphenol (the target compound) demonstrated significantly enhanced antiviral potency and a superior therapeutic index compared to the parent compound tert-butylhydroquinone (TBHQ). The target compound exhibited an IC50 of 0.6 μM against influenza A hemagglutinin-mediated entry, representing a marked improvement over TBHQ's low micromolar potency [1]. Crucially, the compound also displayed decreased cytotoxicity (CC50 = 340 μM) and increased stability (t1/2 > 48 h), compared to the less stable TBHQ [1].
| Evidence Dimension | Influenza A antiviral activity (IC50) and cytotoxicity (CC50) |
|---|---|
| Target Compound Data | IC50 = 0.6 μM; CC50 = 340 μM; t1/2 > 48 h |
| Comparator Or Baseline | TBHQ (tert-butylhydroquinone): IC50 in low micromolar range; lower stability |
| Quantified Difference | Target compound IC50 ~5-10 fold lower than TBHQ; CC50 >500-fold higher than IC50 (therapeutic index > 566); stability t1/2 > 48 h vs. TBHQ's lower stability. |
| Conditions | Influenza A hemagglutinin (HA)-mediated entry inhibition assay; cytotoxicity assessed in cell culture. |
Why This Matters
This data positions 4-tert-butyl-3-methoxyphenol as a lead candidate for influenza antiviral development, with a therapeutic index and stability profile that are unattainable with the parent TBHQ, making it the preferred starting point for further medicinal chemistry optimization.
- [1] Antanasijevic, A., Hafeman, N. J., Tundup, S., Kingsley, C., Mishra, R. K., Rong, L., ... & Caffrey, M. (2016). Stabilization and improvement of a promising influenza antiviral: making a PAIN PAINIess. ACS Infectious Diseases, 2(9), 608-615. View Source
